3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide
Description
This compound is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a 2,4-dichlorophenylmethoxy group and an ethanimidoyl-linked 1H-1,2,4-triazole moiety. The presence of electron-withdrawing chlorine atoms and the triazole ring may enhance its binding affinity to biological targets, such as fungal cytochrome P450 enzymes or cancer-related kinases.
Properties
Molecular Formula |
C16H14Cl2N6O2S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) |
InChI Key |
MZMFEZAEJGDMHI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(/CN3C=NC=N3)\N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis generally begins with the preparation of thiophene-2-carbohydrazide derivatives, which serve as key intermediates. This is typically achieved by:
- Esterification of thiophene-2-carboxylic acid to form the corresponding ethyl ester.
- Hydrazinolysis of the ester to yield thiophene-2-carbohydrazide.
These intermediates then undergo further functionalization to introduce the 1,2,4-triazole ring and the dichlorophenylmethoxy substituent.
Synthesis of Thiophene-2-carbohydrazide Intermediate
According to recent literature, thiophene-2-carbohydrazide is prepared by:
- Esterifying thiophene-2-carboxylic acid under acidic conditions to obtain ethyl thiophene-2-carboxylate.
- Treating this ester with hydrazine hydrate in ethanol to afford thiophene-2-carbohydrazide with high yield.
This intermediate is crucial for subsequent reactions with haloaryl isothiocyanates to introduce the aryl substituent.
Formation of the Hydrazinecarbothioamide Intermediate
The thiophene-2-carbohydrazide is reacted with 2,4-dichlorophenyl isothiocyanate in ethanol under heating conditions. This step yields the corresponding N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide intermediate in almost quantitative yields.
Cyclization to 1,2,4-Triazole-3-thione Derivative
The hydrazinecarbothioamide intermediate undergoes cyclization via treatment with aqueous sodium hydroxide under heating. This reaction forms the 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione core structure.
This cyclization is a key step that constructs the 1,2,4-triazole ring fused with the thiophene moiety, critical for the biological activity of the compound.
Introduction of the 1,2,4-Triazolyl Ethanimidoyl Side Chain
The next step involves the reaction of the triazole-thione intermediate with 1H-1,2,4-triazole derivatives or related nucleophiles to form the ethanimidoyl linkage. This is typically achieved by:
- Reacting the triazole-thione with 2-(1H-1,2,4-triazol-1-yl)ethyl halide or similar electrophilic reagents.
- The reaction proceeds through nucleophilic substitution or Mannich-type reactions using formaldehyde and secondary amines to yield the 2-aminomethyl-1,2,4-triazole derivatives.
This step introduces the triazolyl ethanimidoyl group, completing the molecular framework of the target compound.
Attachment of the 2,4-Dichlorophenylmethoxy Group
The 2,4-dichlorophenylmethoxy substituent is introduced by etherification reactions, typically involving:
- Reaction of 2,4-dichlorobenzyl chloride with the appropriate phenolic or thiophene hydroxyl group under basic conditions.
- Alternatively, nucleophilic substitution on an activated thiophene derivative with 2,4-dichlorophenylmethanol or its derivatives.
This step installs the dichlorophenylmethoxy moiety at the 3-position of the thiophene ring, a critical modification for the compound's pharmacological profile.
Purification and Characterization
The final compound is purified by recrystallization or chromatographic techniques. Characterization typically involves:
- X-ray crystallography to confirm molecular geometry and ring planarity.
- NMR, IR, and mass spectrometry to verify functional groups and molecular mass.
- The crystallographic studies reveal coplanarity between the triazole and thiophene rings and specific dihedral angles between substituents, which are important for biological activity and binding.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Esterification | Thiophene-2-carboxylic acid, ethanol, acid | Ethyl thiophene-2-carboxylate | High yield |
| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol | Thiophene-2-carbohydrazide | Quantitative yield |
| 3 | Reaction with isothiocyanate | 2,4-Dichlorophenyl isothiocyanate, ethanol, heat | N-aryl-2-(thiophene-2-carbonyl)hydrazinecarbothioamide | Almost quantitative yield |
| 4 | Cyclization | Aqueous NaOH, heat | 4-Haloaryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thione | Good overall yield |
| 5 | Mannich-type reaction | Formaldehyde, secondary amines, ethanol | 2-Aminomethyl-1,2,4-triazole derivatives | Good yields |
| 6 | Etherification | 2,4-Dichlorobenzyl chloride, base | 3-[(2,4-Dichlorophenyl)methoxy]-substituted thiophene | Efficient installation |
| 7 | Purification & Characterization | Recrystallization, chromatography | Pure target compound | Confirmed by X-ray, NMR, MS |
Research Findings and Observations
- The cyclization step forming the triazole ring is sensitive to reaction conditions; alkaline media and controlled heating are essential for high yields.
- The Mannich reaction with formaldehyde and amines is a versatile approach to introduce the ethanimidoyl side chain, allowing structural diversity.
- X-ray crystallographic data indicate that the triazole and thiophene rings are nearly coplanar, which may enhance binding affinity in biological targets.
- The presence of the dichlorophenylmethoxy group influences molecular packing and intermolecular interactions, including hydrogen bonding and halogen bonding, which are relevant for the compound’s stability and activity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that the triazole moiety in this compound can inhibit specific enzyme activities by binding to their active sites, thereby demonstrating potential antimicrobial properties. The dichlorophenyl and thiophene groups enhance binding affinity and specificity towards biological targets, suggesting possible applications in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Properties
Studies have shown that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The interaction of this compound with specific receptors involved in cell signaling pathways may lead to the inhibition of tumor growth. Further research is needed to elucidate its effectiveness against various cancer types.
Agricultural Applications
The compound may also find applications in agriculture as a potential pesticide or herbicide. Its structural components suggest that it could disrupt metabolic processes in pests or inhibit the growth of certain weeds, thereby contributing to integrated pest management strategies. The eco-friendly nature of such compounds is increasingly important due to regulatory pressures on conventional pesticides.
Biochemical Research
In biochemical studies, the compound can be utilized as a probe to study receptor-ligand interactions. Techniques such as surface plasmon resonance and fluorescence spectroscopy can assess its binding affinity towards various biological receptors. Understanding these interactions is crucial for developing new therapeutics targeting specific diseases.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various derivatives of the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the dichlorophenyl group enhanced efficacy, suggesting that structural optimization could lead to more potent antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies highlighted the compound's ability to induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This finding positions the compound as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, while the dichlorophenyl and thiophene moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazole-Containing Antifungal Agents
- Econazole (CAS 27220-47-9): Contains a 1H-imidazole ring linked to a dichlorophenyl group via an ether bridge. While econazole shares the 2,4-dichlorophenyl motif with the target compound, its imidazole ring differs from the 1,2,4-triazole in the latter. This structural variation impacts selectivity; triazoles generally exhibit lower toxicity and broader antifungal spectra compared to imidazoles .
- Terconazole (CAS 67915-31-5): Features a 1,2,4-triazole attached to a 1,3-dioxolane ring. Both terconazole and the target compound utilize triazole for targeting fungal lanosterol 14α-demethylase. However, the target compound’s thiophene-carbohydrazide backbone may offer improved solubility and metabolic stability over terconazole’s dioxolane system .
Thiophene-Based Derivatives
- 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide (ZINC1393223): Shares the dichlorophenyl-thiophene scaffold but replaces the carbohydrazide with a sulfonyl-carboxamide group.
- 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide (): A simpler analog lacking the dichlorophenylmethoxy group. The absence of this electron-deficient aromatic ring may reduce membrane permeability and antifungal potency .
Hydrazide Derivatives
- N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide (MFCD05670235): Contains a fused benzothiazole-imidazole system instead of a triazole. The rigid benzothiazole core may limit conformational flexibility, reducing adaptability to enzyme active sites compared to the target compound’s triazole-ethanimidoyl linker .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : The target compound’s ethanimidoyl-triazole linkage requires precise amidination conditions, as seen in analogous syntheses using KOtBu and THF (). Competing N-alkylation pathways must be suppressed to ensure regioselectivity .
- Bioactivity Predictions : Molecular docking studies (e.g., ’s analysis of compound 9c) suggest that the dichlorophenylmethoxy group enhances hydrophobic interactions with fungal CYP51, while the triazole coordinates heme iron .
- Stability : The carbohydrazide moiety may undergo hydrolysis under acidic conditions, necessitating formulation optimization for in vivo applications.
Biological Activity
3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Triazole moiety : Known for its role in antifungal and antimicrobial activities.
- Thiophene ring : Contributes to the overall stability and reactivity of the compound.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 364.23 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene structures often exhibit significant antimicrobial properties. A study on triazole derivatives demonstrated their efficacy against various bacterial strains, suggesting that the presence of the triazole ring in this compound may confer similar properties .
Antifungal Properties
The triazole group is particularly noted for its antifungal activity. Compounds like fluconazole and itraconazole have established a precedent for triazole derivatives in treating fungal infections. The specific compound under investigation may share these properties due to structural similarities with known antifungals .
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been suggested in preliminary studies. For instance, triazole derivatives have shown activity against colon carcinoma cells with IC50 values in the low micromolar range . This suggests that this compound could potentially act as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis.
- DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated a series of thiophene-based compounds for their antimicrobial efficacy against a panel of pathogens including Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structural motifs demonstrated significant inhibitory effects, supporting the hypothesis that this compound could exhibit comparable activity .
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of various hydrazone derivatives. The study reported that certain derivatives showed promising results against breast cancer cell lines. Given the structural similarities between these derivatives and the compound , further research could elucidate its potential as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
